2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol - 903207-02-3

2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Catalog Number: EVT-3033197
CAS Number: 903207-02-3
Molecular Formula: C20H25N5O2
Molecular Weight: 367.453
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1)

Compound Description: [18F]1 is a pyrazolo[1,5-a]pyrimidine derivative radiolabeled with fluorine-18. Developed for potential use in tumor imaging with Positron Emission Tomography (PET), initial biodistribution studies showed a slow clearance rate from excretory tissues. []

Relevance: Both [18F]1 and the target compound, 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol, share the core structure of a pyrazolo[1,5-a]pyrimidine. The presence of the radiolabeled fluoroethylamino group at the 7-position in [18F]1 is a key modification for PET imaging. []

N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide ([18F]2)

Compound Description: [18F]2 is another pyrazolo[1,5-a]pyrimidine derivative designed for potential tumor imaging with PET. It is structurally similar to [18F]1 but includes a 2-[18F]fluoro-4-nitrobenzamide moiety. Like [18F]1, its slow clearance rate from excretory tissues required further investigation. []

Relevance: This compound and 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol share the common pyrazolo[1,5-a]pyrimidine core. Both compounds also possess a substituent at the 7-position, although [18F]2 features a more complex 2-[18F]fluoro-4-nitrobenzamide substituent incorporating a radiolabeled fluorine atom for PET imaging. []

(3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate ([18F]3)

Compound Description: [18F]3 is a pyrazolo[1,5-a]pyrimidine derivative designed for potential use in PET tumor imaging. It features an ester group (methyl acetate) at the 5-position, aiming to improve the clearance rate observed in similar compounds like [18F]1 and [18F]2. []

Relevance: [18F]3 and 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol belong to the pyrazolo[1,5-a]pyrimidine family. [18F]3 is characterized by the presence of a 2-[18F]fluoroethylamino group at the 7-position and a methyl acetate group at the 5-position, while the target compound has a 2-methoxyphenyl group at the 3-position and a piperazin-1-yl)ethanol group at the 7-position. []

7-(2-[18F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]-pyrimidine-3-carbonitrile ([18F]4)

Compound Description: [18F]4, a pyrazolo[1,5-a]pyrimidine derivative, was synthesized with a hydroxymethyl group at the 5-position. This modification aimed to enhance its clearance rate for potential use in PET tumor imaging. []

Relevance: Similar to 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol, [18F]4 contains the pyrazolo[1,5-a]pyrimidine core. Both compounds have substituents at both the 5 and 7 positions. [18F]4 incorporates a radiolabeled fluoroethylamino group at the 7-position and a hydroxymethyl group at the 5-position, which differentiates it from the target compound with a 2-methoxyphenyl at the 3-position and a piperazin-1-yl)ethanol at the 7-position. []

(S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid ([18F]5)

Compound Description: [18F]5 is a pyrazolo[1,5-a]pyrimidine derivative. The introduction of a carboxyl group in this compound aimed to influence its pharmacokinetic properties for potential use in PET imaging. []

Relevance: Both [18F]5 and the target compound, 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol, belong to the pyrazolo[1,5-a]pyrimidine class. [18F]5 features a 2-[18F]fluoro-4-nitrobenzamido group and a hexanoic acid moiety, incorporating a carboxyl group, while the target compound does not. []

4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189 or LDN)

Compound Description: LDN-193189, also known as LDN, is an activin receptor–like kinase 3 (ALK3) antagonist. It has been shown to inhibit BMP signaling and enhance liver regeneration after partial hepatectomy in mice. []

Relevance: LDN-193189 and 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol share a pyrazolo[1,5-a]pyrimidine core and both are substituted with a piperazine ring. This structural similarity highlights a potential area of pharmacological interest within this compound class. []

4-(2-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2)

Compound Description: DMH2 is another ALK3 antagonist that has demonstrated efficacy in enhancing liver regeneration after a partial hepatectomy by blocking SMAD phosphorylation in vivo. []

Relevance: This compound and 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol are both based on a pyrazolo[1,5-a]pyrimidine scaffold, indicating a shared structural motif. []

7-(4-isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (VU0465350 or VU5350)

Compound Description: VU0465350, also known as VU5350, is a novel ALK3 antagonist. It has shown promising results in enhancing liver regeneration after partial hepatectomy by inhibiting SMAD phosphorylation. []

Relevance: While VU0465350 belongs to the imidazo[1,2-a]pyridine family and 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol to the pyrazolo[1,5-a]pyrimidine family, both share a structural resemblance. Both compounds feature an aromatic ring directly linked to the core heterocycle - a pyrazole ring in VU0465350 and a 2-methoxyphenyl group in the target compound. This similarity suggests a potential for overlapping biological activities. []

5-(6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone (VU0469381 or 1LWY)

Compound Description: VU0469381, also known as 1LWY, is an antagonist of the BMP receptor ALK2. In contrast to ALK3 antagonists, it did not demonstrate any significant impact on liver regeneration. []

Relevance: Both VU0469381 and 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol share the pyrazolo[1,5-a]pyrimidine core structure. They both contain a methoxyphenyl group, although attached at different positions. This structural similarity further emphasizes the importance of the substitution pattern in determining the biological activity of these compounds. []

2-(4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethan-1-ol (E40071)

Compound Description: E40071 is a compound identified as a bone morphogenetic protein 2 (BMP2) up-regulator. In vitro studies showed it upregulates BMP2, Runx2, and Osx, promotes alkaline phosphatase activity, and enhances mineralization in MC3T3-E1 cells. Additionally, it has been found to inhibit osteoclast differentiation in RAW264.7 cells. [, ]

Relevance: E40071 and 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol share a strikingly similar structure. The only difference lies in the presence of a methoxy group on the phenyl ring at the 3-position of the pyrazolo[1,5-a]pyrimidine core in the target compound. This close structural similarity strongly suggests that these compounds might exhibit comparable biological profiles, particularly concerning their interaction with BMP signaling pathways. [, ]

Properties

CAS Number

903207-02-3

Product Name

2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

IUPAC Name

2-[4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol

Molecular Formula

C20H25N5O2

Molecular Weight

367.453

InChI

InChI=1S/C20H25N5O2/c1-15-13-19(24-9-7-23(8-10-24)11-12-26)25-20(22-15)17(14-21-25)16-5-3-4-6-18(16)27-2/h3-6,13-14,26H,7-12H2,1-2H3

InChI Key

IUUSLLLSHAKLDP-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4OC

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.